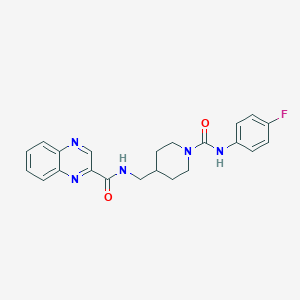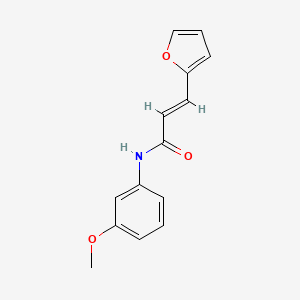
(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been explored in detail.
Scientific Research Applications
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized compounds related to "(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide" and tested them as antiprotozoal agents. Their research led to the discovery of compounds with strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, the pathogens responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004).
Crystal Structure Analysis
Kapoor et al. (2011) conducted a crystal structure analysis of a compound closely related to "this compound", providing insights into its molecular geometry and interactions. Their findings detailed the dihedral angles formed between different molecular units, contributing to the understanding of its chemical behavior (Kapoor et al., 2011).
Sustainable Polymer Alternatives
Jiang et al. (2015) explored the enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA)-based polyamides as sustainable alternatives to conventional polymers. Their work underscores the potential of using furan derivatives, like "this compound", in the development of high-performance materials with environmental benefits (Jiang et al., 2015).
Chemical Synthesis and Reactivity
Reddy et al. (2012) and Stepanova et al. (2020) provided methods for synthesizing and reacting furan-2-yl derivatives, offering valuable protocols for generating compounds with potential biological activity and applications in material science. These studies exemplify the versatility and reactivity of furan-based compounds in synthetic chemistry (Reddy et al., 2012), (Stepanova et al., 2020).
Photophysical Properties
Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally related to "this compound". Their research highlights the influence of solvent environment on the absorption and fluorescence characteristics of these compounds, contributing to the understanding of their potential in optical and electronic applications (Kumari et al., 2017).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-2-4-11(10-13)15-14(16)8-7-12-6-3-9-18-12/h2-10H,1H3,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDGFGQUNISGF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

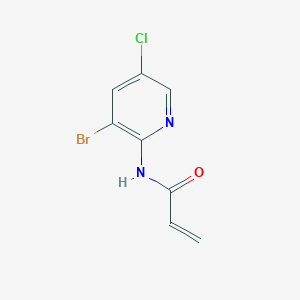

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)
![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)
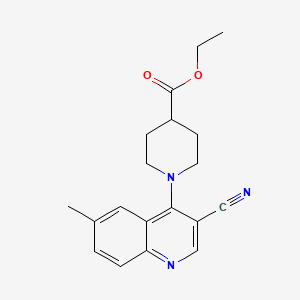
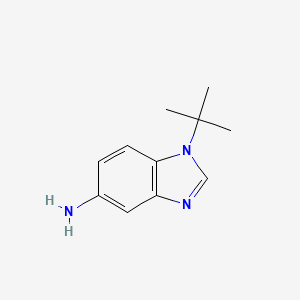
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)
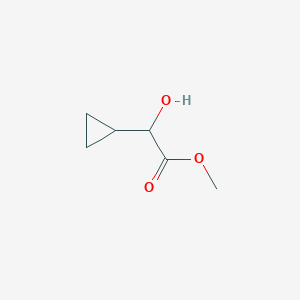
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)
